An In-depth Technical Guide to the Physicochemical Properties of 1-(4-methoxyphenyl)-1H-pyrazol-3-amine
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-methoxyphenyl)-1H-pyrazol-3-amine
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 1-(4-methoxyphenyl)-1H-pyrazol-3-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure in numerous marketed drugs, and understanding the fundamental characteristics of its derivatives is paramount for the rational design of new therapeutic agents.[1] This document delineates the predicted physicochemical parameters, including solubility, pKa, and lipophilicity (logP), based on the analysis of structurally related analogs. Furthermore, it outlines detailed, field-proven experimental protocols for the empirical determination of these properties. Spectroscopic characteristics are discussed in the context of analogous compounds, providing a predictive framework for the structural elucidation of this molecule. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies for the comprehensive characterization of 1-(4-methoxyphenyl)-1H-pyrazol-3-amine.
Molecular Structure and Core Chemical Identifiers
1-(4-methoxyphenyl)-1H-pyrazol-3-amine is a substituted pyrazole with a molecular formula of C₁₀H₁₁N₃O. The structure features a 1-phenylpyrazole core, where the phenyl ring is substituted with a methoxy group at the para position, and the pyrazole ring is substituted with an amino group at the 3-position.
| Identifier | Value |
| IUPAC Name | 1-(4-methoxyphenyl)-1H-pyrazol-3-amine |
| CAS Number | 76091-01-5 |
| Molecular Formula | C₁₀H₁₁N₃O |
| Molecular Weight | 189.22 g/mol |
| Canonical SMILES | COC1=CC=C(C=C1)N2C=C(N=C2)N |
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale and Comparative Insights |
| Melting Point (°C) | 95 - 110 | The melting point of 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine is reported to be 93-95 °C.[2] The substitution of a chloro group with a methoxy group is expected to have a modest impact on the crystal lattice energy. The melting point of the related compound 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is 106-107 °C.[3] |
| Boiling Point (°C) | > 300 (decomposes) | High boiling points are characteristic of aromatic compounds with polar functional groups capable of hydrogen bonding. Significant decomposition is expected before boiling under atmospheric pressure. |
| Aqueous Solubility | Poorly soluble | The presence of the aromatic rings suggests low aqueous solubility. The amino and methoxy groups will contribute to some degree of hydrogen bonding with water, but overall, the molecule is expected to be hydrophobic. |
| pKa | 4.0 - 5.0 (for the protonated amine) | The basicity of the 3-amino group is expected to be attenuated by the electron-withdrawing nature of the pyrazole ring. The pKa of the pyrazole ring itself is approximately 2.5. |
| logP | 1.5 - 2.5 | The octanol-water partition coefficient (logP) is a measure of lipophilicity. The methoxyphenyl and pyrazole rings contribute to a higher logP value, indicating a preference for the lipid phase. |
Proposed Synthesis Pathway
A plausible and efficient synthesis of 1-(4-methoxyphenyl)-1H-pyrazol-3-amine can be achieved through the well-established cyclocondensation reaction of a substituted hydrazine with a β-ketonitrile derivative. This approach is a cornerstone in pyrazole synthesis due to its versatility and high yields.
The proposed synthesis involves the reaction of (4-methoxyphenyl)hydrazine with 3-aminocrotononitrile (or a related β-enaminonitrile). The reaction proceeds via an initial Michael addition of the hydrazine to the enamine, followed by cyclization and elimination of ammonia to afford the desired 3-aminopyrazole derivative.
Caption: Proposed synthesis of 1-(4-methoxyphenyl)-1H-pyrazol-3-amine.
Predicted Spectroscopic Profile
The structural elucidation of 1-(4-methoxyphenyl)-1H-pyrazol-3-amine can be unequivocally achieved through a combination of spectroscopic techniques. The following predictions are based on the analysis of structurally related pyrazole derivatives.[1][4]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to exhibit characteristic signals for the aromatic, pyrazole, methoxy, and amino protons.
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Aromatic Protons (4-methoxyphenyl group): Two doublets in the aromatic region (δ 6.8-7.5 ppm), corresponding to an AA'BB' spin system.
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Pyrazole Ring Protons: Two doublets in the region of δ 5.5-7.8 ppm, corresponding to the protons at the C4 and C5 positions. The exact chemical shifts will be influenced by the electronic effects of the substituents.
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Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8 ppm.
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Amino Protons (-NH₂): A broad singlet, the chemical shift of which will be concentration and solvent-dependent, typically in the range of δ 3.5-5.0 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide key information about the carbon framework.
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Aromatic Carbons: Signals in the range of δ 114-160 ppm. The carbon attached to the methoxy group will be the most downfield.
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Pyrazole Ring Carbons: Signals for the C3, C4, and C5 carbons of the pyrazole ring. The C3 carbon, bearing the amino group, is expected to be significantly shielded compared to the other pyrazole carbons.
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Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
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N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ are expected for the primary amine.
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C-H Stretching (Aromatic): Bands above 3000 cm⁻¹.
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C-H Stretching (Aliphatic -OCH₃): Bands just below 3000 cm⁻¹.
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C=C and C=N Stretching (Aromatic and Pyrazole Rings): Multiple bands in the 1450-1620 cm⁻¹ region.
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C-O Stretching (Methoxy): A strong band in the 1240-1260 cm⁻¹ region.
Mass Spectrometry
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound.
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Molecular Ion Peak (M⁺): A prominent peak at m/z 189.
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Fragmentation Pattern: Characteristic fragmentation may involve the loss of the methoxy group, cleavage of the pyrazole ring, and fragmentation of the phenyl ring. A significant fragment at m/z 121, corresponding to the (4-methoxyphenyl)methylium ion, has been observed in a related compound and may also be present.[1]
Experimental Protocols for Physicochemical Characterization
The following section provides standardized, step-by-step protocols for the experimental determination of key physicochemical properties.
Melting Point Determination
Causality: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is indicative of high purity.
Caption: Workflow for melting point determination.
Methodology:
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Sample Preparation: Ensure the sample of 1-(4-methoxyphenyl)-1H-pyrazol-3-amine is thoroughly dried and finely powdered.
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Capillary Loading: Pack the powdered sample into a capillary melting point tube to a height of 2-3 mm.
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Instrument Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.
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Heating: Heat the sample rapidly to a temperature approximately 15°C below the expected melting point.
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Observation: Decrease the heating rate to 1-2°C per minute and carefully observe the sample.
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Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Aqueous Solubility Determination (Shake-Flask Method)
Causality: The shake-flask method is the gold standard for determining thermodynamic solubility, which is a critical parameter for predicting the oral bioavailability of a drug candidate.
Caption: Workflow for aqueous solubility determination.
Methodology:
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Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
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Equilibration: Add an excess amount of 1-(4-methoxyphenyl)-1H-pyrazol-3-amine to the buffer in a sealed vial.
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Shaking: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
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Calculation: Express the solubility in appropriate units (e.g., mg/mL, µM).
pKa Determination (Potentiometric Titration)
Causality: The pKa value is essential for understanding the ionization state of a molecule at different physiological pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Caption: Workflow for pKa determination.
Methodology:
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Sample Preparation: Accurately weigh and dissolve a sample of 1-(4-methoxyphenyl)-1H-pyrazol-3-amine in a suitable solvent system (e.g., a mixture of water and methanol to ensure solubility).
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) using a calibrated burette.
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pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH electrode after each incremental addition of the titrant.
-
Data Plotting: Plot the measured pH values against the volume of titrant added to generate a titration curve.
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pKa Determination: The pKa is the pH at the half-equivalence point, where half of the amine has been protonated. This can be determined from the midpoint of the steepest part of the titration curve.
logP Determination (Shake-Flask Method)
Causality: The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.
Caption: Workflow for logP determination.
Methodology:
-
Phase Preparation: Prepare mutually saturated n-octanol and an aqueous buffer (e.g., PBS at pH 7.4).
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Compound Addition: Dissolve a known amount of 1-(4-methoxyphenyl)-1H-pyrazol-3-amine in one of the phases.
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Partitioning: Mix equal volumes of the n-octanol and aqueous phases in a sealed container.
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Equilibration: Agitate the mixture for a sufficient period to allow for partitioning equilibrium to be established.
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Phase Separation: Separate the two immiscible phases by centrifugation.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method.
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Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Conclusion
This technical guide has provided a detailed overview of the predicted and experimentally determinable physicochemical properties of 1-(4-methoxyphenyl)-1H-pyrazol-3-amine. While direct experimental data for this specific molecule is limited, a robust understanding of its characteristics can be inferred from the behavior of structurally related pyrazole derivatives. The provided experimental protocols offer a standardized approach for the empirical validation of these properties, which is a critical step in the advancement of any compound through the drug discovery and development pipeline. The synthesis, spectroscopic, and physicochemical data presented herein serve as a valuable resource for researchers working with this and related classes of heterocyclic compounds.
References
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